Paniculatumoside A

CAS No.:

Cat. No.: VC1928585

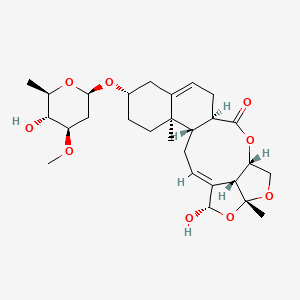

Molecular Formula: C28H40O9

Molecular Weight: 520.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H40O9 |

|---|---|

| Molecular Weight | 520.6 g/mol |

| IUPAC Name | (1E,4S,5R,8S,13R,16S,19R,21S,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one |

| Standard InChI | InChI=1S/C28H40O9/c1-14-24(29)20(32-4)12-22(34-14)35-16-9-10-27(2)15(11-16)5-6-17-19(27)8-7-18-23-21(36-25(17)30)13-33-28(23,3)37-26(18)31/h5,7,14,16-17,19-24,26,29,31H,6,8-13H2,1-4H3/b18-7+/t14-,16+,17-,19+,20-,21-,22+,23-,24-,26+,27+,28-/m1/s1 |

| Standard InChI Key | RIZURMSYPNFAAV-GSCZNSFOSA-N |

| Isomeric SMILES | C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4C/C=C/5\[C@@H]6[C@@H](CO[C@@]6(O[C@@H]5O)C)OC(=O)[C@@H]4CC=C3C2)C)OC)O |

| Canonical SMILES | CC1C(C(CC(O1)OC2CCC3(C4CC=C5C6C(COC6(OC5O)C)OC(=O)C4CC=C3C2)C)OC)O |

Introduction

Chemical Identity and Structure

Molecular Information

Paniculatumoside A is a complex organic compound with the molecular formula C28H40O9 and a molecular weight of 520.6 g/mol . It exhibits a polycyclic structure characteristic of C21 steroidal glycosides, with multiple oxygen-containing functional groups. The exact mass of Paniculatumoside A has been determined to be 520.26723285 Da .

Structural Characteristics

The chemical structure of Paniculatumoside A features a C21 steroid core with a glycosidic linkage. According to the IUPAC nomenclature, it is formally named as (1E,4S,5R,8S,13R,16S,19R,21S,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one . This complex nomenclature reflects the numerous stereocenters and functional groups present in the molecule.

The compound contains a pentacyclic core structure with multiple oxygen-containing rings and an attached oleandrose sugar moiety. The stereochemistry of Paniculatumoside A is well-defined, with specific configurations at multiple chiral centers that contribute to its biological activity and physical properties .

Physicochemical Properties

Table 1: Key Physicochemical Properties of Paniculatumoside A

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 520.6 g/mol | |

| XLogP3-AA | 1.3 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 9 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 520.26723285 Da |

Paniculatumoside A possesses moderate lipophilicity as indicated by its XLogP3-AA value of 1.3, suggesting a balance between hydrophilic and lipophilic properties . The compound contains 2 hydrogen bond donors and 9 hydrogen bond acceptors, characteristics that influence its solubility and interactions with biological macromolecules . With only 3 rotatable bonds, Paniculatumoside A exhibits relatively rigid conformational behavior, which may contribute to its specific biological recognition properties .

Natural Sources and Botanical Context

Cynanchum paniculatum as the Primary Source

Paniculatumoside A has been isolated and identified from the roots and rhizomes of Cynanchum paniculatum (Bunge) Kitag. ex H.Hara (family Apocynaceae) . This plant, known as "Xuchangqing" in Chinese medicine, has a long history of use spanning over two thousand years . The earliest record of Cynanchum paniculatum dates back to Shennong's Materia Medica Classic, compiled around 100 AD during the Han Dynasty, where it was recognized as a top-grade drug (tonic and nontoxic) .

Traditional Uses of the Source Plant

In Traditional Chinese Medicine, Cynanchum paniculatum is valued for its multiple therapeutic properties. The roots are commonly prescribed for various inflammatory conditions and are believed to possess wind-damp removing, collaterals' obstruction relieving, and toxin-counteracting effects . Traditionally, the plant has been administered orally in the form of water extracts, either alone or in combination with other herbs in decoctions .

The main effects attributed to Xuchangqing in Chinese medicine theory include:

These traditional applications provide contextual background for understanding the potential biological activities of compounds isolated from this plant, including Paniculatumoside A.

Related Compounds and Phytochemical Context

Structural Relatives of Paniculatumoside A

Several structurally related compounds have been isolated from Cynanchum paniculatum, expanding the family of steroidal glycosides derived from this medicinal plant. Recent research has identified additional members of this chemical class, including Paniculatumoside G, H, and I .

Paniculatumoside H and I were isolated alongside four known compounds: glaucogenin C, cynatratoside A, cynapanoside A, and neocynapanogenin F 3-O-β-d-oleandropyranoside . These compounds share structural similarities with Paniculatumoside A, particularly in their steroidal core and glycosidic patterns.

Paniculatumoside G has been characterized as neocynapanogenin H 3-O-β-D-oleandropyranoside, highlighting the structural diversity within this compound class . The structural relationships between these compounds provide valuable insights into the biosynthetic pathways active in Cynanchum paniculatum.

Phytochemical Profile of Cynanchum paniculatum

Beyond the steroidal glycosides, Cynanchum paniculatum contains a diverse array of secondary metabolites. Recent phytochemical investigations using advanced separation and detection techniques, such as liquid chromatography-mass spectrometry, have facilitated the identification of numerous bioactive compounds .

The phytochemical profile of Cynanchum paniculatum is dominated by phenolic compounds , which contribute to the medicinal properties of the plant. This chemical diversity underscores the potential of this botanical source for drug discovery and pharmacological investigations.

Analytical Characterization

Spectroscopic Analysis

The structural elucidation of Paniculatumoside A has been accomplished through various spectroscopic techniques. While specific spectral data for Paniculatumoside A is limited in the available search results, the methodologies employed for related compounds provide insights into the analytical approaches.

For instance, Paniculatumoside I, a structural relative, was characterized using multiple spectroscopic methods:

-

IR spectroscopy: revealed characteristic absorptions at 3433 cm⁻¹ (hydroxyl), 1736 cm⁻¹ (carbonyl), 1632 cm⁻¹ (olefinic), and 1070 cm⁻¹ (carbon-oxygen bond)

-

NMR spectroscopy: provided detailed information about the carbon and hydrogen framework

-

Mass spectrometry: HRESIMS yielded an m/z value of 657.3258 [M + Na]⁺, confirming the molecular formula

Similar analytical approaches would be applicable to Paniculatumoside A, with spectral data reflecting its specific structural features.

Identification Parameters

Table 2: Identification Parameters for Paniculatumoside A

These identification parameters serve as unique identifiers for Paniculatumoside A in chemical databases and the scientific literature, facilitating cross-referencing and data retrieval for research purposes.

Biological Activities and Research Findings

Research Gaps and Future Directions

Despite the traditional uses and emerging scientific interest in compounds from Cynanchum paniculatum, specific studies focusing exclusively on Paniculatumoside A remain limited. This represents a significant research gap that warrants further investigation.

Future research directions may include:

-

Comprehensive evaluation of the pharmacological activities of Paniculatumoside A

-

Structure-activity relationship studies comparing Paniculatumoside A with related steroidal glycosides

-

Investigation of potential synergistic effects between Paniculatumoside A and other bioactive components of Cynanchum paniculatum

-

Development of analytical methods for quantification of Paniculatumoside A in plant materials and biological samples

These research avenues would contribute valuable knowledge about this compound and potentially inform its development as a therapeutic agent or molecular tool.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume